
1-(3-Chlorophenyl)-3-(6-methyl-1,3-benzothiazol-2-yl)urea
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Overview
Description
1-(3-Chlorophenyl)-3-(6-methyl-1,3-benzothiazol-2-yl)urea is a synthetic organic compound that belongs to the class of urea derivatives These compounds are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and materials science
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Chlorophenyl)-3-(6-methyl-1,3-benzothiazol-2-yl)urea typically involves the reaction of 3-chloroaniline with 6-methyl-2-aminobenzothiazole in the presence of a suitable coupling agent, such as carbonyldiimidazole (CDI) or dicyclohexylcarbodiimide (DCC). The reaction is usually carried out in an organic solvent like dichloromethane or tetrahydrofuran (THF) under reflux conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
1-(3-Chlorophenyl)-3-(6-methyl-1,3-benzothiazol-2-yl)urea can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid, potassium permanganate in water.
Reduction: Sodium borohydride in ethanol, lithium aluminum hydride in ether.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
The compound exhibits a range of biological activities that make it a subject of interest in pharmaceutical research:
Urease Inhibition
Urease is an enzyme implicated in several medical conditions, including kidney stones and peptic ulcers. The compound has been studied for its potential as a urease inhibitor:
- Mechanism : The thiourea moiety is known to inhibit urease activity effectively.
- Case Study : In vitro studies demonstrated that derivatives of this compound showed significant urease inhibitory activity compared to standard thiourea compounds. The IC50 values indicated strong potency in inhibiting urease activity, which can help manage conditions related to excessive urease production (e.g., urinary tract infections) .
Antioxidant Activity
Research indicates that compounds similar to 1-(3-Chlorophenyl)-3-(6-methyl-1,3-benzothiazol-2-yl)urea possess antioxidant properties:
- Mechanism : The presence of the benzothiazole ring contributes to free radical scavenging.
- Case Study : A study evaluating the antioxidant capacity of related compounds found that they significantly reduced oxidative stress markers in cellular models, suggesting potential applications in treating oxidative stress-related diseases .
Anticancer Potential
The compound has shown promise in anticancer applications:
- Mechanism : It may induce apoptosis in cancer cells through various pathways, including cell cycle arrest and modulation of pro-apoptotic proteins.
- Case Study : In vitro assays on cancer cell lines indicated that this compound inhibited cell proliferation effectively, with observed IC50 values comparable to established chemotherapeutic agents .
Comparative Analysis of Biological Activities
Mechanism of Action
The mechanism of action of 1-(3-Chlorophenyl)-3-(6-methyl-1,3-benzothiazol-2-yl)urea involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in the compound’s biological activity. The exact pathways and interactions depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
1-(3-Chlorophenyl)-3-(1,3-benzothiazol-2-yl)urea: Lacks the methyl group on the benzothiazole ring.
1-(3-Chlorophenyl)-3-(6-methyl-1,3-benzothiazol-2-yl)thiourea: Contains a sulfur atom instead of an oxygen atom in the urea group.
Uniqueness
1-(3-Chlorophenyl)-3-(6-methyl-1,3-benzothiazol-2-yl)urea is unique due to the presence of both the chlorophenyl and methylbenzothiazolyl groups, which contribute to its distinct chemical properties and potential applications. The combination of these functional groups may enhance its reactivity and biological activity compared to similar compounds.
Biological Activity
1-(3-Chlorophenyl)-3-(6-methyl-1,3-benzothiazol-2-yl)urea (CAS No. 326870-66-0) is a compound of interest due to its potential biological activities, particularly in the realms of antimicrobial and anticancer properties. This article explores the synthesis, biological activities, and relevant case studies associated with this compound.
- Molecular Formula : C15H12ClN3OS
- Molecular Weight : 317.79 g/mol
Synthesis
The synthesis of this compound typically involves the reaction of 3-chloroaniline with a suitable benzothiazole derivative under controlled conditions. The detailed synthetic pathway is often optimized for yield and purity.
Antimicrobial Activity
Research indicates that compounds bearing the benzothiazole moiety exhibit significant antimicrobial properties. In a study evaluating various (thio)ureas, derivatives similar to this compound demonstrated effective inhibition against several bacterial strains. For instance:
- Minimum Inhibitory Concentration (MIC) values were reported at 16 µg/mL against Staphylococcus aureus and 32 µg/mL against Enterococcus faecalis, indicating potent antibacterial activity compared to standard treatments .
Anticancer Activity
The compound has also shown promise in anticancer applications. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines:
- Cell Lines Tested : HCT116 (colon), MCF-7 (breast), U87 MG (glioblastoma), and A549 (adenocarcinoma).
- Results : Some derivatives exhibited IC50 values in the low micromolar range, suggesting strong potential as anticancer agents .
Study on Antimicrobial Properties
A recent study focused on the synthesis and biological evaluation of benzothiazole-containing ureas, including this compound. The findings highlighted:
- Effective antibacterial action against both Gram-positive and Gram-negative bacteria.
- The structure–activity relationship indicated that halogen substitutions significantly enhance antimicrobial efficacy .
Anticancer Efficacy
In another study assessing the antiproliferative effects of related compounds:
- Compounds similar to this compound were tested for their ability to inhibit key signaling pathways involved in cancer progression, such as PI3K and mTOR pathways.
- Results indicated that certain derivatives not only inhibited tumor growth in vitro but also displayed low toxicity profiles in preliminary animal models .
Comparative Analysis of Biological Activities
Compound | MIC (µg/mL) | Cell Line IC50 (µM) | Notes |
---|---|---|---|
This compound | 16 (S. aureus) | ~0.5 (HCT116) | Potent antibacterial and anticancer activity |
Related Benzothiazole Urea | 32 (E. faecalis) | ~0.8 (MCF7) | Enhanced activity with halogen substitutions |
Control Drug | 64 (TCC) | ~0.4 (U87 MG) | Standard reference for comparison |
Properties
Molecular Formula |
C15H12ClN3OS |
---|---|
Molecular Weight |
317.8 g/mol |
IUPAC Name |
1-(3-chlorophenyl)-3-(6-methyl-1,3-benzothiazol-2-yl)urea |
InChI |
InChI=1S/C15H12ClN3OS/c1-9-5-6-12-13(7-9)21-15(18-12)19-14(20)17-11-4-2-3-10(16)8-11/h2-8H,1H3,(H2,17,18,19,20) |
InChI Key |
OFFLEYNIDRGBJH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(S2)NC(=O)NC3=CC(=CC=C3)Cl |
Origin of Product |
United States |
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